3-Chloro-N-sulfamoylpropanamide

Beschreibung

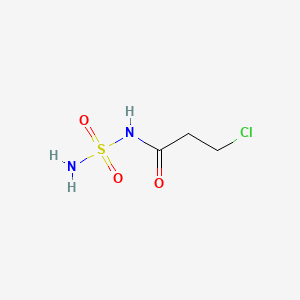

3-Chloro-N-sulfamoylpropanamide (C₃H₇ClN₂O₃S, molecular weight 186.62 g/mol) is a chlorinated propanamide derivative featuring a sulfamoyl (-SO₂NH₂) group directly attached to the amide nitrogen. This compound is structurally related to Famotidine, a histamine H₂-receptor antagonist, and serves as a key intermediate in pharmaceutical synthesis . Its reactivity is influenced by the electron-withdrawing sulfamoyl group and the chloro substituent on the propanamide backbone, making it valuable for medicinal chemistry and organic synthesis.

Eigenschaften

IUPAC Name |

3-chloro-N-sulfamoylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClN2O3S/c4-2-1-3(7)6-10(5,8)9/h1-2H2,(H,6,7)(H2,5,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFQPGCJDLFJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(=O)NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00711104 | |

| Record name | 3-Chloro-N-sulfamoylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00711104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88068-99-9 | |

| Record name | 3-Chloro-N-sulfamoylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00711104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-sulfamoylpropanamide typically involves the reaction of 3-chloropropanoic acid with sulfamic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction conditions generally include:

Temperature: The reaction is conducted at elevated temperatures, typically around 60-80°C.

Solvent: Anhydrous solvents such as dichloromethane (DCM) or chloroform are commonly used.

Catalyst: A catalyst such as triethylamine (Et3N) may be added to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be employed to improve efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-N-sulfamoylpropanamide undergoes several types of chemical reactions, including:

Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions, yielding 3-chloropropanoic acid and sulfamic acid.

Substitution: The chlorine atom in the compound is susceptible to nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.

Major Products Formed

Hydrolysis: The major products formed are 3-chloropropanoic acid and sulfamic acid.

Substitution: Depending on the nucleophile used, the major products can vary.

Wissenschaftliche Forschungsanwendungen

3-Chloro-N-sulfamoylpropanamide finds extensive application in scientific research due to its unique properties. Some of the key applications include:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry: Researchers utilize this compound in the development of new medicinal agents with potential therapeutic benefits.

Wirkmechanismus

The mechanism of action of 3-Chloro-N-sulfamoylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl group can form hydrogen bonds with target proteins, potentially inhibiting their activity. Additionally, the chlorine atom may participate in electrophilic interactions, further modulating the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 3-Chloro-N-sulfamoylpropanamide, highlighting differences in substituents, molecular weight, and applications:

Functional and Reactivity Comparisons

Electronic Effects: The sulfamoyl group in this compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions. This is less pronounced in analogs like 3-Chloro-N-(4-methylphenyl)propanamide, which lacks the sulfamoyl group .

Solubility and Stability :

- Hydrochloride salts (e.g., N-Sulfamyl-3-chloropropionamidine hydrochloride) exhibit higher aqueous solubility, advantageous for formulation .

- Aromatic substituents (e.g., thiadiazole in ) increase lipophilicity, enhancing membrane permeability but reducing water solubility.

Biological Activity: Thiadiazole-containing analogs (e.g., ) show enhanced antimicrobial activity due to the heterocyclic ring’s ability to interact with bacterial enzymes. The absence of sulfamoyl groups in 3-Chloro-N-(4-methylphenyl)propanamide limits its utility in sulfonamide-based drug development but expands its role in non-sulfonamide scaffolds .

Biologische Aktivität

3-Chloro-N-sulfamoylpropanamide, a sulfonamide derivative, exhibits notable biological activities primarily attributed to its sulfonamide component. This compound has garnered interest in various fields, including medicinal chemistry and microbiology, due to its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₃H₈ClN₃O₂S

- CAS Number : 88068-99-9

- Molecular Weight : 201.63 g/mol

The biological activity of this compound is largely influenced by its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical in the synthesis of folate in bacteria. This inhibition leads to antimicrobial effects, making it effective against a range of bacterial pathogens. The sulfonamide group is structurally similar to p-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby interfering with their metabolic processes.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antibacterial properties. The following table summarizes its activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Streptococcus pneumoniae | 8 |

| Pseudomonas aeruginosa | 64 |

Study 1: Antibacterial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multi-drug resistant strains of E. coli and S. aureus. The results demonstrated that the compound effectively reduced bacterial counts in vitro, suggesting its potential as a treatment for infections caused by resistant strains .

Study 2: Synergistic Effects

Another investigation explored the synergistic effects of combining this compound with other antibiotics. The combination therapy showed enhanced antibacterial activity, particularly against Staphylococcus aureus, indicating that this compound could be used to augment the effectiveness of existing antibiotics .

Pharmacological Applications

Beyond its antibacterial properties, ongoing research is examining the potential of this compound in treating other conditions:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may have anti-inflammatory properties, potentially useful in conditions such as rheumatoid arthritis.

- Cancer Research : Investigations into the compound's effects on cancer cell lines have shown promise in inhibiting cell proliferation, warranting further exploration into its role as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.